Stereochemical Purity as a Decisive Procurement Factor: >98% ee/de Guarantee
The (1S,3S) isomer is procured as a single, defined stereoisomer, in contrast to a racemic or diastereomeric mixture. The patent literature for this class of compounds explicitly defines the process for isolating the individual isomers with high stereochemical purity. The scalable synthesis of the closely related methyl 1-amino-3-(4-bromophenyl)cyclopentanecarboxylate demonstrates the isolation of each of the four stereoisomers, including the (1S,3S)-isomer, in gram quantities with >98% enantiomeric excess (ee) and >98% diastereomeric excess (de) [1]. An earlier patent also specifies the isolation of the (1S,3S)-methyl 1-amino-3-(4-bromophenyl)cyclopentanecarboxylate with greater than 90% de and ee [2].
| Evidence Dimension | Stereochemical purity of the isolated (1S,3S) isomer vs. undefined mixtures |
|---|---|
| Target Compound Data | Synthesized and isolated as a single stereoisomer capable of >98% ee and >98% de (based on direct analog) [1]. |
| Comparator Or Baseline | Racemic or diastereomeric mixtures of 1-amino-3-phenylcyclopentane-1-carboxylic acid isomers. |
| Quantified Difference | Defined stereochemistry versus an unpredictable mixture of four isomers. |
| Conditions | Synthesis and isolation via chiral resolution and diastereomeric salt formation, as described in the patent literature for the compound class [1][2]. |
Why This Matters
This guarantees that the procured material will produce a single, predictable downstream product, ensuring the integrity of the structure-activity relationship study or synthetic route.
- [1] Wallace, G. A.; et al. Scalable synthesis and isolation of the four stereoisomers of methyl 1-amino-3-(4-bromophenyl)cyclopentanecarboxylate, useful intermediates for the synthesis of S1P1 receptor agonists. J. Org. Chem. 2009, 74, 4886–4889. View Source
- [2] Gordon, T. D.; Wallace, G. A.; Hayes, M. E.; et al. Process for the preparation and isolation of the individual stereoisomers of 1-amino, 3-substituted phenylcyclopentane-carboxylates. Patent EP2102145A1, 2008. View Source
